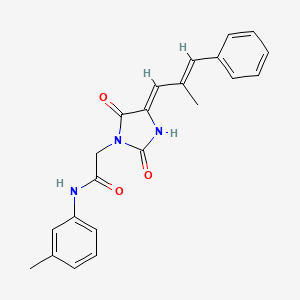

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide

Description

BenchChem offers high-quality 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-7-6-10-18(12-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-11+,19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDWNYZUWAILSC-HANPTPSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide is a derivative of imidazolidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 320.36 g/mol. The compound features an imidazolidine core, which is crucial for its biological activity. The structural characteristics that contribute to its pharmacological properties include:

- Imidazolidine ring : Known for its ability to interact with various biological targets.

- Aromatic substituents : These enhance lipophilicity and can improve binding affinity to target proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The use of imidazolidinone derivatives as intermediates has been noted in literature, facilitating the formation of the desired structure through controlled reaction conditions.

Antimicrobial Activity

Research has shown that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide | TBD | Antibacterial |

| 13e (related compound) | 1-4 | Strong against drug-resistant strains |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells while exhibiting low toxicity towards normal cells.

The proposed mechanism of action includes:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several imidazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives similar to our compound exhibited promising antibacterial activity with minimal cytotoxicity against human cell lines .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on HepG2 liver cancer cells, revealing that certain derivatives did not induce significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects on bacterial growth, which could be attributed to its structural features that interact with microbial targets .

Antitubercular Activity

In addition to its antimicrobial properties, there is evidence supporting the antitubercular activity of similar compounds. The mechanism often involves inhibition of critical mycobacterial enzymes, suggesting that this compound may also have a role in treating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazolidinone ring can significantly influence biological activity. Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been utilized to predict the activity of different derivatives, guiding future synthesis efforts .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of a series of compounds related to 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide against human cancer cell lines such as MCF-7 and HeLa. Results showed a dose-dependent response with IC50 values indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable zones of inhibition, suggesting that the compound disrupts bacterial cell wall synthesis or function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.